N,N-dimethylisoxazole-3-carboxamide
Description
Introduction to N,5-Dimethylisoxazole-3-Carboxamide
Chemical Identity and Nomenclature
N,5-Dimethylisoxazole-3-carboxamide is a bicyclic organic compound belonging to the isoxazole carboxamide family. Its systematic IUPAC name, N,5-dimethyl-1,2-oxazole-3-carboxamide, reflects its substitution pattern: a methyl group at the 5-position of the isoxazole ring and an N-methyl substituent on the carboxamide moiety. The molecular formula is C₆H₈N₂O₂ , with a molar mass of 140.14 g/mol.
Structural Features:
- Isoxazole core : A five-membered aromatic ring containing one oxygen and one nitrogen atom in adjacent positions.
- Substituents :
- Methyl group at the 5-position of the isoxazole ring.
- N-Methyl carboxamide group at the 3-position.
The SMILES notation (CC1=CC(=NO1)C(=O)NC ) and InChIKey (UADBLWJCRFUFRY-UHFFFAOYSA-N ) provide unambiguous representations of its structure. Table 1 summarizes key identifiers.
Table 1: Chemical Identifiers of N,5-Dimethylisoxazole-3-Carboxamide
| Property | Value |
|---|---|
| IUPAC Name | N,5-Dimethyl-1,2-oxazole-3-carboxamide |
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol |
| CAS Registry Number | 27144-54-3 |
| SMILES | CC1=CC(=NO1)C(=O)NC |
| InChIKey | UADBLWJCRFUFRY-UHFFFAOYSA-N |
Historical Development in Heterocyclic Chemistry
The synthesis of isoxazole derivatives dates to the late 19th century, with early methods relying on cyclocondensation reactions of hydroxylamine with β-diketones. However, the targeted synthesis of carboxamide-substituted isoxazoles like N,5-dimethylisoxazole-3-carboxamide became feasible only after advances in regioselective functionalization techniques in the 2000s.
Key milestones include:
- Cycloaddition Strategies : The 1,3-dipolar cycloaddition of nitrile oxides to alkynes, first reported in the 1960s, enabled efficient construction of the isoxazole ring.
- Carboxamide Functionalization : Transition metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura) allowed precise introduction of substituents at the 3-position.
- Green Chemistry Approaches : Recent solvent-free mechanochemical methods improved the sustainability of isoxazole carboxamide synthesis.
These developments positioned N,5-dimethylisoxazole-3-carboxamide as a model compound for studying electronic effects in heterocyclic systems.
Position Within Isoxazole Carboxamide Derivatives
N,5-Dimethylisoxazole-3-carboxamide occupies a unique niche among isoxazole derivatives due to its balanced electronic properties. Compared to related compounds:
- Isoxazole-3-carboxylic acid (CAS 3209-71-0): The carboxamide group enhances hydrogen-bonding capacity while maintaining aromaticity.
- 5-Aryl-substituted analogs : Methyl substitution at the 5-position (vs. phenyl groups in compounds like 5-(4-isopropylphenyl)isoxazole-3-carboxylic acid) reduces steric hindrance, favoring applications in molecular recognition.
Table 2: Comparative Analysis of Isoxazole Derivatives
The N-methyl group in N,5-dimethylisoxazole-3-carboxamide prevents undesired intermolecular hydrogen bonding, making it advantageous for crystal engineering applications. Furthermore, its electron-donating substituents modulate the isoxazole ring's π-electron density, affecting reactivity in photochemical reactions.
This structural profile has led to its use as:
Properties
Molecular Formula |
C6H8N2O2 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
N,N-dimethyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C6H8N2O2/c1-8(2)6(9)5-3-4-10-7-5/h3-4H,1-2H3 |
InChI Key |
IVZUXVKZLNNSLW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NOC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylisoxazole-3-carboxamide typically involves the reaction of isoxazole derivatives with dimethylamine. One common method is the reaction of isoxazole-3-carboxylic acid with dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the amide group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethylisoxazole-3-carboxylic acid, while reduction could produce this compound alcohol derivatives .
Scientific Research Applications
N,N-dimethylisoxazole-3-carboxamide is a chemical compound with diverse applications, particularly in scientific research. This article aims to provide a detailed overview of these applications, drawing from verified sources and research findings.
Isoxazole Derivatives as Pharmaceuticals
Isoxazole derivatives have been recognized for their potential as modulators of metabotropic glutamate receptors (mGluR), especially as potentiators of the mGluR2 receptor . These receptors play crucial roles in synaptic activity within the central nervous system, influencing neural plasticity, development, and neurodegeneration .
Neurological and Psychiatric Disorders
Compounds that modulate mGluR function are promising drug targets for treating neurological and psychiatric disorders associated with glutamate dysfunction .
Anti-inflammatory and Immunosuppressive Properties
Certain isoxazole derivatives exhibit anti-inflammatory activity. For instance, 5-benzamido-N-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxamide demonstrates anti-inflammatory and antibacterial properties . VGX-1027, another isoxazole derivative, has shown effectiveness in suppressing carrageenan-induced pleurisy, LPS-induced lethality, and type II-collagen-induced arthritis . Its mechanism involves suppressing TNF α, IL-1β, MIF, inhibiting NFκB and p38, and upregulating ERK signaling .
Synthetic Methods for Isoxazoles
Metal-free synthetic routes have broadened the potential applications of isoxazoles. Chondrogianni and co-workers developed a pathway for synthesizing 3,5-disubstituted isoxazole via microwave irradiation, which involves reacting aryl aldehydes with hydroxylamine hydrochloride to produce oximes, followed by a reaction with TsN(Cl)Na·3H2O to yield a nitrile oxide intermediate . These isoxazole derivatives have demonstrated antioxidant properties, with compound 23f showing excellent antioxidant activity compared to quercetin in anti-ageing tests using nematode C. elegans and human primary fibroblasts .
Applications in Organic Chemistry
Isoxazoles are used as building blocks in organic synthesis. For example, a study highlights the synthesis of a new derivative of cytisine, an alkaloid, using an isoxazole cycle . The introduction of a sulfamide group at the 4-position of the isoxazole cycle increases the acidity of methyl groups at the 3- and 5-positions, with the methyl group at the 5-position being more reactive in condensation reactions .
Other Potential Applications
Mechanism of Action
The mechanism of action of N,N-dimethylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The following table highlights key structural and physicochemical differences between N,N-dimethylisoxazole-3-carboxamide and its analogs:
Key Observations :
- 3-Oxo vs. 3-Carboxamide : 3-Oxo derivatives (e.g., compounds 14l, 14m) exhibit distinct electronic properties due to the ketone group, which may alter binding affinity in biological systems compared to the carboxamide group .
- Functional Groups : The formyl substituent in 5-formyl-N,N-dimethylisoxazole-3-carboxamide introduces reactivity for further chemical modifications, such as Schiff base formation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N-dimethylisoxazole-3-carboxamide derivatives, and how can reaction yields be improved?
- Methodological Answer : The synthesis of isoxazole carboxamide derivatives typically involves coupling substituted isoxazole carboxylic acids with appropriate amines under standard amide bond-forming conditions. For example, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other coupling agents in anhydrous solvents (e.g., DMF or acetonitrile) at reflux. Optimization includes adjusting stoichiometric ratios, reaction time, and purification techniques (e.g., column chromatography or recrystallization). Low yields (e.g., 18% in one case) may result from steric hindrance or competing side reactions; microwave-assisted synthesis or catalyst screening (e.g., Pd-based catalysts) can enhance efficiency .
Q. How can researchers validate the purity and structural integrity of synthesized This compound analogs?
- Methodological Answer : Combine analytical techniques:
- 1H/13C NMR Spectroscopy : Confirm substituent positions and detect impurities (e.g., residual solvents or unreacted intermediates). For example, δ=2.24 ppm in 1H NMR corresponds to methyl groups in N,N-dimethyl analogs .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas (e.g., [M+H]+ calcd: 347.0593, found: 347.0599) .
- Melting Point Analysis : Assess crystallinity and purity (e.g., decomposition at 214–216°C suggests thermal instability in some analogs) .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data for This compound derivatives across different assay systems?
- Methodological Answer : Discrepancies often arise from assay-specific variables (e.g., mitochondrial vs. cellular models). For mitochondrial assays, ensure standardized protocols:
- Use freshly isolated mitochondria (e.g., C57BL6/J mouse liver mitochondria) to avoid degradation .
- Control for DMSO solvent effects (<1% final concentration) and verify compound solubility.
- Cross-validate results with orthogonal assays (e.g., zebrafish models vs. in vitro cytotoxicity screens) .
Q. How do substituent modifications on the isoxazole ring influence target engagement and selectivity?
- Structure-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance binding to hydrophobic pockets in targets (e.g., observed in diarylisoxazole-3-carboxamide inhibitors of mitochondrial permeability transition) .
- Hydroxyl Groups : Improve solubility but may reduce membrane permeability. Use prodrug strategies (e.g., acetyl protection) to mitigate this .
- Methyl Groups (N,N-dimethyl) : Increase metabolic stability by blocking oxidative dealkylation pathways .
Q. What advanced in vitro models are suitable for evaluating mitochondrial toxicity of This compound derivatives?
- Methodological Answer :
- Isolated Mitochondria : Monitor calcium retention capacity (CRC) and membrane potential (ΔΨm) using probes like Calcium Green-5N and Rh123 .
- Cultured Cells : Treat with FCCP (uncoupler) and CsA (cyclophilin inhibitor) to differentiate compound-specific effects from intrinsic mitochondrial dysfunction .
- Zebrafish Embryos : Assess developmental toxicity and bioenergetic deficits via Seahorse XF Analyzer .
Data Contradiction Analysis
Q. Why do some This compound analogs show divergent activity in enzyme inhibition vs. cellular assays?
- Root Causes :
- Membrane Permeability : Poor cellular uptake despite high enzyme affinity (e.g., logP >3 reduces aqueous solubility).
- Off-Target Effects : Use proteomics (e.g., affinity pulldown-MS) to identify unintended targets .
- Metabolic Instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to detect rapid degradation .
Safety and Handling
Q. What safety protocols are critical when handling This compound derivatives in the laboratory?
- Best Practices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
